molecular formula C8H13N3 B13124700 4,6-Diethylpyrimidin-2-amine

4,6-Diethylpyrimidin-2-amine

Cat. No.: B13124700
M. Wt: 151.21 g/mol
InChI Key: WWRMBPPGHZDJNZ-UHFFFAOYSA-N
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Description

4,6-Diethylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Diethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

4,6-Diethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Diethylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, derivatives of pyrimidines have been shown to inhibit enzymes like Aurora kinase A, which plays a role in cell division and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: This compound is structurally similar but has methyl groups instead of ethyl groups at positions 4 and 6.

    2-Amino-4,6-diphenylpyrimidine: This derivative has phenyl groups at positions 4 and 6, offering different chemical and biological properties.

Uniqueness

4,6-Diethylpyrimidin-2-amine is unique due to its specific ethyl substitutions, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4,6-diethylpyrimidin-2-amine

InChI

InChI=1S/C8H13N3/c1-3-6-5-7(4-2)11-8(9)10-6/h5H,3-4H2,1-2H3,(H2,9,10,11)

InChI Key

WWRMBPPGHZDJNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)N)CC

Origin of Product

United States

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